2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol
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Overview
Description
2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol is a chiral compound with significant importance in various scientific fields. This compound features a phenol group substituted with an amino and hydroxypropyl group, making it a versatile molecule in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the Sharpless asymmetric dihydroxylation of a suitable precursor, followed by further functional group transformations . The reaction conditions often include the use of chiral catalysts and specific reagents to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-bromophenol
- 2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-fluorophenol
- 2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-iodophenol
Uniqueness
2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol is unique due to its specific substitution pattern and chiral centers, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H12ClNO2 |
---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-[(1R,2S)-1-amino-2-hydroxypropyl]-4-chlorophenol |
InChI |
InChI=1S/C9H12ClNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9-/m0/s1 |
InChI Key |
KCZAICOPPILPEW-CDUCUWFYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C=CC(=C1)Cl)O)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)Cl)O)N)O |
Origin of Product |
United States |
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